molecular formula C28H22O4 B10766182 (1s,2s,3s,4s)-3-{[(Naphthalen-1-Yl)oxy]carbonyl}-2,4-Diphenylcyclobutane-1-Carboxylic Acid

(1s,2s,3s,4s)-3-{[(Naphthalen-1-Yl)oxy]carbonyl}-2,4-Diphenylcyclobutane-1-Carboxylic Acid

Cat. No.: B10766182
M. Wt: 422.5 g/mol
InChI Key: NVOKBONTLOAJKA-ZCCOPBOASA-N
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Description

SBFI-26 is a selective and competitive inhibitor of fatty acid binding proteins 5 and 7. Fatty acid binding proteins are intracellular lipid chaperones that play crucial roles in fatty acid uptake, transport, and metabolism. SBFI-26 has shown significant potential in producing anti-nociceptive and anti-inflammatory effects, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SBFI-26 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.

    Functional Group Modifications: The core structure undergoes various functional group modifications, including esterification and reduction reactions, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of SBFI-26 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

SBFI-26 undergoes several types of chemical reactions, including:

    Oxidation: SBFI-26 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on SBFI-26.

    Substitution: Substitution reactions can introduce different substituents onto the core structure of SBFI-26.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

Scientific Research Applications

SBFI-26 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study fatty acid binding proteins and their role in lipid metabolism.

    Biology: Investigated for its effects on cellular processes involving fatty acid transport and metabolism.

    Medicine: Explored for its potential therapeutic effects in treating pain, inflammation, and certain types of cancer.

    Industry: Utilized in the development of new drugs targeting fatty acid binding proteins

Mechanism of Action

SBFI-26 exerts its effects by binding competitively to the canonical ligand-binding pocket of fatty acid binding proteins 5 and 7. This binding inhibits the uptake of fatty acids into cells, thereby disrupting the fatty acid binding protein 5-peroxisome proliferator-activated receptor gamma signaling pathway. This disruption leads to reduced cellular fatty acid uptake, which in turn produces anti-nociceptive and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SBFI-26

SBFI-26 is unique due to its high selectivity and competitive inhibition of fatty acid binding proteins 5 and 7. Its ability to produce significant anti-nociceptive and anti-inflammatory effects sets it apart from other similar compounds.

Properties

Molecular Formula

C28H22O4

Molecular Weight

422.5 g/mol

IUPAC Name

(2S,4S)-3-naphthalen-1-yloxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C28H22O4/c29-27(30)25-23(19-11-3-1-4-12-19)26(24(25)20-13-5-2-6-14-20)28(31)32-22-17-9-15-18-10-7-8-16-21(18)22/h1-17,23-26H,(H,29,30)/t23-,24-,25?,26?/m0/s1

InChI Key

NVOKBONTLOAJKA-ZCCOPBOASA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C([C@@H](C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O

Origin of Product

United States

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